pyrido[2,3-b][1,4]benzothiazepin-6(5H)-one
Overview
Description
Pyrido[2,3-b][1,4]benzothiazepin-6(5H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of benzothiazepines, which are known for their diverse pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrido[2,3-b][1,4]benzothiazepin-6(5H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the cyclization of 2-aminothiophenol with 2-chloronicotinic acid in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a polar solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired heterocyclic ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Pyrido[2,3-b][1,4]benzothiazepin-6(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced derivatives with hydrogenated nitrogen or sulfur atoms.
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of novel materials with specific electronic and optical properties .
Mechanism of Action
The mechanism of action of pyrido[2,3-b][1,4]benzothiazepin-6(5H)-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Pyrido[2,3-b][1,4]benzothiazepin-6(5H)-one can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: 6,7-dihydro-5H-pyrido[2,3-c]pyridazine, 1,2,3,4-tetrahydroquinoline, 1H-indole, and 3,4-dihydro-2H-1,4-benzoxazine
Uniqueness: this compound stands out due to its unique structural features, which confer distinct biological activities and chemical reactivity. .
Properties
IUPAC Name |
5H-pyrido[2,3-b][1,4]benzothiazepin-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2OS/c15-11-8-4-1-2-6-10(8)16-12-9(14-11)5-3-7-13-12/h1-7H,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMBGAIUQQPJDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC3=C(S2)N=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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